2-(1-Ethylpropyl)pyrrolidine oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

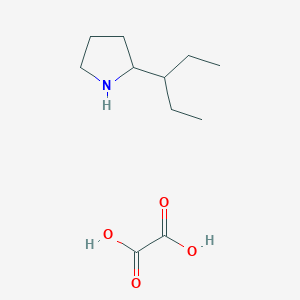

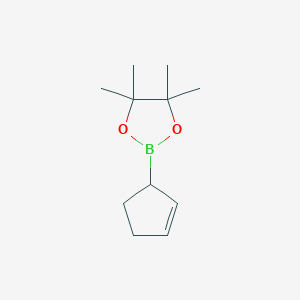

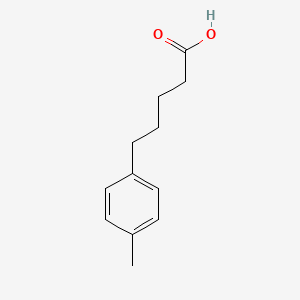

2-(1-Ethylpropyl)pyrrolidine oxalate is a chemical compound with a complex molecular structure composed of carbon, hydrogen, nitrogen, and oxygen atoms. It has a molecular formula of C11H21NO4 and a molecular weight of 231.29 .

Synthesis Analysis

Pyrrolidine, the core structure of 2-(1-Ethylpropyl)pyrrolidine oxalate, is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of pyrrolidine derivatives can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring is one of the nitrogen heterocycles that allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Pyrrolidine and its derivatives, including 2-(1-Ethylpropyl)pyrrolidine oxalate, can undergo various chemical reactions. These include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .Applications De Recherche Scientifique

Electrochemical Synthesis and Applications

- Polypyrrole films, significant in electronics and coatings, are synthesized electrochemically using oxalate-based electrolytes. Oxalic acid, among other oxalates, facilitates polypyrrole deposition on metals like copper, showcasing applications in passivation and corrosion prevention. The presence of Cu(I) oxalate in oxalic acid medium is identified as the key passivating agent, highlighting its importance in electrochemical applications (Santos et al., 2006).

Crystal Structure and Synthesis

- The synthesis of pyrrolidine derivatives, specifically (2S,2'S,4'R)-2-(1-hydroxy-1-ethylpropyl)-1-[(1'-p-tosyl-4'-hydroxypyrrolidin-2'-yl)methyl]pyrrolidine, shows potential in structural chemistry. The crystal structure of such compounds offers insights into molecular interactions and supramolecular assembly, which can be leveraged in material science and pharmaceuticals (Fu et al., 2006).

Chemical Properties and Applications in Magnetic Resonance

- The creation of stable free radicals like 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, derived from pyrrolidine oxalates, is essential in magnetic resonance applications. These compounds are used as molecular probes and labels, demonstrating stability and resistance to reduction in biological systems. This finding is crucial for biophysical and biomedical research, particularly in spectroscopy and imaging (Dobrynin et al., 2021).

Corrosion Inhibition

- Pyrrolidine derivatives, synthesized with oxalate groups, act as effective corrosion inhibitors for steel in acidic environments. This demonstrates their potential in materials science and industrial applications, particularly in protecting metal surfaces against corrosion (Bouklah et al., 2006).

Biomedical Applications

- Pyrrolidine nitroxides, modified with oxalate groups, show promise in biomedical fields. Their enhanced stability against bioreduction makes them suitable for use in drug delivery systems and as spin labels in medical imaging techniques (Taratayko et al., 2022).

Safety And Hazards

Orientations Futures

The pyrrolidine ring, a key component of 2-(1-Ethylpropyl)pyrrolidine oxalate, is a versatile scaffold in drug discovery . It can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles . Future research may focus on exploring the potential applications of 2-(1-Ethylpropyl)pyrrolidine oxalate and its derivatives in various fields, including medicine.

Propriétés

IUPAC Name |

oxalic acid;2-pentan-3-ylpyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.C2H2O4/c1-3-8(4-2)9-6-5-7-10-9;3-1(4)2(5)6/h8-10H,3-7H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFIBKFWBDQMBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1CCCN1.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Ethylpropyl)pyrrolidine oxalate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Fluorophenyl)methylidene]piperidine](/img/structure/B1356204.png)